3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-2-25-17-16(20-21-25)18(27)24(13-19-17)12-15(26)23-10-8-22(9-11-23)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLOYDBKOVUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the triazolopyrimidine class. Its structure suggests potential biological activities due to the presence of the triazole and piperazine moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 449.9 g/mol. It features a complex structure that includes a triazolo-pyrimidine core and a phenylpiperazine substituent.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N7O2 |
| Molecular Weight | 449.9 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer activity. For instance, derivatives of triazolopyrimidine have shown efficacy against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values reported around 0.01 µM.
- NCI-H460 (Lung Cancer) : IC50 values approximately 0.03 µM.
These findings suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Triazole derivatives are noted for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against gram-positive and gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
CNS Activity
The presence of the piperazine moiety in the structure indicates potential central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. Preliminary studies suggest that this compound may interact with serotonin receptors, thereby influencing mood and behavioral responses.
Case Studies
-
Anticancer Efficacy :
- In vitro studies demonstrated that the compound significantly inhibited proliferation in MCF7 and NCI-H460 cell lines with IC50 values indicating strong potency.
- A structure–activity relationship (SAR) analysis highlighted the importance of the piperazine group in enhancing cytotoxicity.
-
Antimicrobial Testing :
- A series of tests against Staphylococcus aureus and Escherichia coli revealed that modifications to the triazole ring could enhance antibacterial activity.
- The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Research Findings
Recent advancements in drug design have focused on optimizing the biological activity of triazole derivatives. The following table summarizes key findings from various studies regarding this compound's biological profile:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Phenylpiperazine vs. Aryl Substituents: The phenylpiperazine group in the target compound may confer selectivity for neurological targets (e.g., cannabinoid receptors) compared to simple aryl groups like 4-nitrophenyl or 3,4-dimethoxyphenyl .
- Alkyl Chain Length : Shorter alkyl chains (ethyl) at position 3 correlate with lower toxicity compared to longer chains (butyl) .
Pharmacological Activity Comparisons
Antiviral Activity
- The target compound’s triazolopyrimidine core is critical for anti-chikungunya virus (CHIKV) activity, as demonstrated in analogs like compound 2 (ethyl at position 5, IC50 = 1.2 µM) .
- Structural Requirement : Meta-substituted aryl rings at position 3 enhance antiviral potency, suggesting the phenylpiperazine group in the target compound may similarly optimize binding to viral targets .
Anticancer Activity
Receptor Affinity
- 2-Substituted triazolopyrimidines (e.g., adenosine receptor antagonists) exhibit distinct activity profiles compared to 3-substituted derivatives like the target compound, highlighting the importance of substitution position .
Preparation Methods
Regioselectivity in Cyclization
Electron-deficient pyrimidine precursors favor triazolo[4,5-d]pyrimidinone formation over other regioisomers. Substituents at position 2 (e.g., chloro groups) enhance cyclization directionality, as evidenced by >90% regioselectivity in patent US9199944B2.
Side Reactions during Alkylation
Competitive N7-alkylation is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which favor N3-ethylation.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this triazolopyrimidine derivative?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For the triazolopyrimidine core, cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C for 6–12 hours is typical . The piperazine-ethyl substitution step may employ nucleophilic alkylation using K₂CO₃ as a base in DMF or acetonitrile at reflux (60–80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using TLC and LC-MS to minimize side products .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl, phenylpiperazine) via coupling patterns and chemical shifts (δ 1.2–1.4 ppm for ethyl CH₃; δ 2.5–3.5 ppm for piperazine protons) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and confirms fused triazole-pyrimidine geometry.
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 433.18) .
Q. How can researchers conduct initial biological activity screening for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) or phosphodiesterases at 1–10 µM concentrations in vitro .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Receptor Binding Studies : Radioligand displacement assays for serotonin/dopamine receptors (common targets for piperazine-containing compounds) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated), serum-free media, and incubation times .
- Structural Verification : Reconfirm compound purity (>99% via HPLC) and stereochemistry (circular dichroism if chiral centers exist).
- Control Compounds : Include known inhibitors (e.g., imatinib for kinases) to validate assay sensitivity .
Q. What strategies are effective for designing derivatives to establish structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Modify the ethyl group (e.g., replace with propyl or cyclopropyl) or phenylpiperazine (e.g., fluorophenyl, pyridyl) .
- Scaffold Hopping : Synthesize analogs with pyrazolo[1,5-a]pyrimidine or thiazolo[4,5-d]pyrimidine cores .
- Pharmacophore Modeling : Use software like Schrödinger Suite to predict binding interactions and prioritize synthetic targets .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Target Deconvolution : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Gene Expression Profiling : RNA-seq or qPCR arrays to assess downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Molecular Dynamics Simulations : Simulate binding to predicted targets (e.g., kinases) using GROMACS or AMBER .
Q. What methodologies improve solubility and formulation for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or maleic acid to enhance aqueous solubility .
- Nanoformulation : Use PEGylated liposomes or PLGA nanoparticles (particle size <200 nm via dynamic light scattering) .
- Co-Solvent Systems : Test combinations of DMSO, Cremophor EL, and saline for intraperitoneal administration .
Q. How to assess metabolic stability and cytochrome P450 (CYP) interactions in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS over 60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC₅₀ values .
- Metabolite Identification : HR-MS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
